molecular formula C8H6ClFN2O2 B6248956 6-fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride CAS No. 2411265-31-9

6-fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride

Cat. No.: B6248956
CAS No.: 2411265-31-9
M. Wt: 216.6
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Description

6-fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a fluorine atom at the 6-position and a carboxylic acid group at the 5-position, forming a hydrochloride salt

Properties

CAS No.

2411265-31-9

Molecular Formula

C8H6ClFN2O2

Molecular Weight

216.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate electrophile.

    Introduction of the Fluorine Atom: Fluorination at the 6-position can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves converting the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: 6-fluoropyrazolo[1,5-a]pyridine-5-methanol.

    Substitution: 6-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride.

Scientific Research Applications

Chemistry

In chemistry, 6-fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its potential as a bioisostere for other biologically active molecules. It may serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making them candidates for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. It may also find applications in the production of agrochemicals or dyes.

Mechanism of Action

The mechanism of action of 6-fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The fluorine atom can enhance binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride
  • 6-bromopyrazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride
  • 6-methylpyrazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride

Uniqueness

6-fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and methyl analogs. Fluorine’s high electronegativity and small size can enhance metabolic stability, binding affinity, and selectivity in biological systems, making it a valuable compound in drug discovery and development.

This detailed overview provides a comprehensive understanding of 6-fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

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